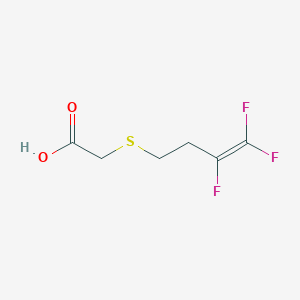
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid is an organic compound characterized by the presence of a trifluorobutene group attached to a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The trifluorobutene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets through its functional groups. The trifluorobutene moiety can engage in interactions with enzymes or receptors, while the thioacetic acid group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)benzoic acid
- 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)pyridine-3-carboxylic acid
- Ethyl 2-((3,4,4-Trifluorobut-3-en-1-yl)sulfanyl)acetate
Uniqueness
2-((3,4,4-Trifluorobut-3-en-1-yl)thio)acetic acid is unique due to its specific combination of a trifluorobutene group and a thioacetic acid moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H7F3O2S |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)acetic acid |
InChI |
InChI=1S/C6H7F3O2S/c7-4(6(8)9)1-2-12-3-5(10)11/h1-3H2,(H,10,11) |
InChI Key |
HIVYIUIQPZNRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(=O)O)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)





